molecular formula C10H18N2O B1489027 1-(Pyrrolidine-3-carbonyl)piperidine CAS No. 917560-89-5

1-(Pyrrolidine-3-carbonyl)piperidine

カタログ番号: B1489027
CAS番号: 917560-89-5
分子量: 182.26 g/mol
InChIキー: ANIJPUFKQQMKKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Pyrrolidine-3-carbonyl)piperidine is a bicyclic amine compound featuring a piperidine ring (a six-membered saturated amine) linked via a carbonyl group to a pyrrolidine moiety (a five-membered saturated amine) at position 3. This structural hybrid combines the conformational flexibility of piperidine with the steric and electronic effects of the pyrrolidine-carbonyl substituent.

特性

IUPAC Name

piperidin-1-yl(pyrrolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(9-4-5-11-8-9)12-6-2-1-3-7-12/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIJPUFKQQMKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Piperidine Derivatives with Aromatic Substituents

  • Phencyclidine (PCP): 1-(1-Phenylcyclohexyl)piperidine, a sigma and PCP receptor ligand, demonstrates how bulky aromatic substituents (e.g., cyclohexylphenyl) enhance CNS activity but also increase toxicity risks .
  • 1-(3-Phenylbutyl)piperidine : This compound, studied in S1R ligand docking, shows substituent orientation affects binding to hydrophobic cavities. The phenylbutyl group allows deeper penetration into target sites compared to the pyrrolidine-carbonyl group, which may prioritize polar interactions .

Natural Piperidine Alkaloids

  • Piperine: A piperidine amide alkaloid from Piper nigrum, piperine contains a conjugated diene and methylenedioxyphenyl group, contributing to its bioavailability and metabolic inhibition.
  • Nigramides : Dimeric amides from pepper root (e.g., nigramide A) feature complex substituents like methylenedioxyaryl groups. These natural analogs exhibit higher structural complexity but share the piperidine-pyrrolidine backbone, suggesting possible bioactivity overlap .

Enzyme Inhibitors

  • α-Glucosidase Inhibitors : 1-(4-Hydroxy-3-methoxybenzyl)piperidine derivatives show IC₅₀ values as low as 0.207 mM, outperforming acarbose. The target compound’s pyrrolidine-carbonyl group could modulate enzyme interactions through hydrogen bonding or steric hindrance .

Data Table: Key Comparative Features

Compound Structure Biological Activity Key Differences Source
1-(Pyrrolidine-3-carbonyl)piperidine Piperidine + pyrrolidine-carbonyl Underexplored Polar substituent; low steric bulk N/A
Phencyclidine (PCP) Piperidine + cyclohexylphenyl Sigma/PCP receptor agonist Bulky aromatic group; high neurotoxicity
Piperine Piperidine + methylenedioxyphenylamide Bioavailability enhancer Conjugated diene; metabolic inhibition
1-BCP Piperidine + benzodioxole-carbonyl AMPA receptor affinity Aromatic electron-withdrawing group
Nigramide A Piperidine-pyrrolidine dimer Anticandidal activity Complex dimeric structure

Research Findings and Implications

  • Structural Alerts : Piperidine derivatives with propenyl or phenylpropenyl groups (e.g., 1-(1-oxo-3-phenyl-2-propenyl)-piperidine) trigger toxicity alerts, whereas the pyrrolidine-carbonyl group in the target compound lacks such alerts .
  • Receptor Binding : Bulky substituents (e.g., 3-phenylbutyl) enhance hydrophobic interactions in S1R ligands, but the target compound’s polar carbonyl may favor solubility over binding .
  • Enzyme Interactions : The pyrrolidine-carbonyl group’s ability to form hydrogen bonds could mimic inhibitory motifs seen in α-glucosidase inhibitors, though activity must be empirically validated .

準備方法

Imide Formation and Reduction Method

A prominent approach involves the formation of a cyclic imide intermediate, followed by reduction to yield the desired 1-(Pyrrolidine-3-carbonyl)piperidine derivative.

Key Steps:

  • Step 1: Imide Formation

    • React an amine precursor (general formula VI) with malic acid (compound VII) to form a 1-functionalized 3-hydroxypyrrolidin-2,5-dione (compound V).
    • This step leverages the availability of malic acid and allows for stereochemical control at the 3-position of the pyrrolidine ring by using optically pure malic acid (L-(-)-malic acid for 3-(S) configuration or D-(+)-malic acid for 3-(R) configuration).
  • Step 2: Reduction

    • Reduce the imide group of compound V using a suitable reducing agent to obtain the 3-hydroxypyrrolidine derivative (compound IV).
    • This reduction is critical to maintain stereochemical integrity and functional group compatibility.
  • Step 3: Functional Group Transformation

    • Convert the hydroxyl group at position 3 into a leaving group (e.g., tosylate, mesylate, triflate, or halide) to form compound II.
    • React compound II with a nucleophile (compound III) to introduce the piperidine carbonyl moiety, resulting in the final 1-(Pyrrolidine-3-carbonyl)piperidine product (compound I).
    • This step can induce stereoselective inversion at the 3-position if desired.

Advantages:

  • The method reduces the number of synthetic steps by functionalizing position 1 early in the synthesis.
  • Avoids protecting group strategies for the amino group.
  • Allows access to enantiomerically pure products without need for post-synthesis resolution.
  • Uses readily available starting materials.

Reference Reaction Scheme Summary:

Step Reaction Type Starting Material(s) Product(s) Notes
1 Imide formation Amine (VI) + Malic acid (VII) 1-functionalized 3-hydroxypyrrolidin-2,5-dione (V) Stereochemical control via malic acid
2 Reduction Compound V 3-hydroxypyrrolidine (IV) Maintains stereochemistry
3 Leaving group formation Compound IV Leaving group derivative (II) Tosylate, mesylate, triflate, halide etc.
4 Nucleophilic substitution Compound II + Nucleophile (III) 1-(Pyrrolidine-3-carbonyl)piperidine (I) Possible stereoselective inversion

Hydrogenation and Reduction of Pyridine Precursors

Another method involves the hydrogenation of pyridine derivatives to piperidines, which can then be functionalized to yield the target compound.

  • Palladium or rhodium catalysts are used for hydrogenation under controlled conditions.
  • This approach can combine multiple transformations in one pot, such as metalation group removal, dehydroxylation, and pyridine ring reduction.
  • The reaction conditions (acidic or basic additives) influence substrate accessibility and selectivity.
  • This method is effective for synthesizing various substituted piperidines, including 3-substituted derivatives relevant to 1-(Pyrrolidine-3-carbonyl)piperidine analogs.

Key Points:

  • The interruption of palladium-catalyzed hydrogenation by water can yield piperidinones, useful intermediates.
  • Rhodium catalysts provide milder conditions and shorter reaction times, beneficial for sensitive substrates.
  • Sequential coupling (e.g., Suzuki–Miyaura) followed by hydrogenation can be employed for complex molecule assembly.

Functional Group Transformation and Coupling

Functionalizing the pyrrolidine ring at position 3 via hydroxyl group conversion to a suitable leaving group enables nucleophilic substitution reactions that introduce the piperidine carbonyl moiety.

  • Leaving groups such as tosylates, mesylates, triflates, or halides are commonly used.
  • Nucleophilic substitution with piperidine derivatives bearing carbonyl functionalities results in the formation of the amide bond linking the two rings.
  • The stereochemistry at the 3-position can be controlled or inverted during this step, depending on reaction conditions and reagents.

Summary of Advantages and Challenges

Aspect Advantages Challenges/Considerations
Use of Malic Acid Provides stereochemical control at pyrrolidine 3-position Requires optically pure malic acid
Imide Formation & Reduction Efficient, fewer steps, no protecting groups needed Selection of reducing agent critical
Hydrogenation Methods One-pot processes, mild conditions, broad substrate scope Acidic conditions may limit substrate scope
Functional Group Transformations Enables modular assembly of complex structures Leaving group selection affects yield and stereochemistry
Overall Yield and Selectivity High yields with stereoselectivity achievable Requires optimization for specific substrates

Research Findings and Data Insights

  • The use of optically pure malic acid allows direct access to enantiomerically pure pyrrolidine intermediates, eliminating the need for diastereomeric resolution, enhancing overall yield and purity.
  • Reduction of cyclic imides to hydroxypyrrolidines is a critical step that influences the stereochemical outcome and functional group compatibility.
  • The choice of leaving group for hydroxyl substitution at the 3-position impacts the efficiency and stereochemical integrity of subsequent nucleophilic substitution reactions.
  • Palladium and rhodium-catalyzed hydrogenations are effective for preparing piperidine rings and can be combined with coupling reactions to streamline synthesis.
  • Sequential one-pot reactions combining coupling and hydrogenation steps improve operational simplicity and reduce reaction times.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(pyrrolidine-3-carbonyl)piperidine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often prepared via coupling reactions between pyrrolidine-3-carboxylic acid and activated piperidine intermediates under basic conditions (e.g., NaOH or K₂CO₃). Reaction optimization includes adjusting solvent polarity (DMF or THF), temperature (room temperature to reflux), and stoichiometry . Characterization via 1H^1H and 13C^{13}C NMR ensures structural fidelity, with spectral data cross-referenced against literature .

Q. What standard characterization techniques are used to confirm the structure of 1-(pyrrolidine-3-carbonyl)piperidine?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., pyrrolidine NH at δ 1.5–2.5 ppm; piperidine CH₂ groups at δ 2.7–3.3 ppm). 13C^{13}C NMR confirms carbonyl (C=O) signals at ~170 ppm .
  • Mass Spectrometry : ESI-TOF MS provides molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to verify molecular weight .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols are recommended for handling 1-(pyrrolidine-3-carbonyl)piperidine in laboratory settings?

  • Methodological Answer : Follow SDS guidelines for hazardous materials:

  • PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in sealed containers under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods improve the design of 1-(pyrrolidine-3-carbonyl)piperidine derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict reactivity using DFT (Density Functional Theory) to model transition states and optimize reaction pathways (e.g., nucleophilic attack on carbonyl groups) .
  • Molecular Docking : Screen derivatives against target enzymes (e.g., kinases or GPCRs) using AutoDock Vina to prioritize compounds with high binding affinities .
  • Machine Learning : Train models on existing SAR data to predict physicochemical properties (logP, pKa) and synthetic feasibility .

Q. How can researchers resolve contradictions in biological activity data for 1-(pyrrolidine-3-carbonyl)piperidine analogs?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations to establish activity trends.
  • Metabolic Stability Tests : Use liver microsomes (human/rat) to assess if inactive analogs are rapidly metabolized .
  • Crystallography : Resolve 3D structures of target-ligand complexes to validate binding modes and explain discrepancies .

Q. What strategies are effective for optimizing reaction yields in multi-step syntheses of 1-(pyrrolidine-3-carbonyl)piperidine derivatives?

  • Methodological Answer :

  • Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) to isolate key intermediates before subsequent steps .
  • Catalyst Screening : Test Pd/Cu catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to reduce side products .
  • In Situ Monitoring : Employ ReactIR to track reaction progress and adjust conditions in real time .

Q. How can structure-activity relationship (SAR) studies guide the modification of 1-(pyrrolidine-3-carbonyl)piperidine for CNS drug development?

  • Methodological Answer :

  • Core Modifications : Introduce substituents (e.g., halogens, methyl groups) to the pyrrolidine ring to enhance blood-brain barrier (BBB) penetration. LogP values >2.5 are typically favorable .
  • Bioisosteric Replacement : Replace the carbonyl group with sulfonamide or urea to improve metabolic stability while retaining target affinity .
  • In Vivo Testing : Assess pharmacokinetics (AUC, T₁/₂) in rodent models to prioritize candidates for preclinical trials .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。